2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine
Description
2-(3-Fluorophenyl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound featuring a fused imidazole and pyridine ring system with a 3-fluorophenyl substituent at the 2-position. This scaffold is part of a broader class of imidazopyridines, which are widely studied for their diverse pharmacological activities, including kinase inhibition, serotonin receptor modulation, and antimicrobial effects . The fluorine atom at the phenyl ring enhances metabolic stability and bioavailability by reducing susceptibility to oxidative metabolism . The compound’s structural flexibility allows for targeted modifications to optimize potency, selectivity, and pharmacokinetic properties.
Properties
IUPAC Name |
2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3/c13-9-3-1-2-8(6-9)12-15-10-4-5-14-7-11(10)16-12/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOZQNLICXTVNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(N2)C=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70541192 | |
| Record name | 2-(3-Fluorophenyl)-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89074-94-2 | |
| Record name | 2-(3-Fluorophenyl)-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-fluorobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst and solvent. The reaction mixture is heated to promote cyclization, forming the imidazo[4,5-c]pyridine ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
C–H Functionalization Reactions
Direct functionalization of the imidazo[4,5-c]pyridine core enables regioselective modifications:
C–H Arylation
Copper- or palladium-catalyzed arylation at the C2 position facilitates diversification:
| Reaction Type | Catalyst | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| C2-arylation | CuI/Pd(OAc)₂ | Aryl iodides | DMF, 100°C, 24h | 2-Aryl derivatives |
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N3-protection (e.g., MEM group) enhances regioselectivity.
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Electron-deficient aryl iodides yield higher conversions (e.g., 4-cyanophenyl iodide).
Halogenation
Electrophilic halogenation occurs preferentially at the C7 position of the pyridine ring:
Nucleophilic Aromatic Substitution
The 3-fluorophenyl group participates in SNAr reactions:
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Reagents : Alkoxides, amines
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Example : Reaction with sodium methoxide yields 3-methoxyphenyl analogs .
Oxidation
Controlled oxidation of the imidazole ring:
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Reagent : mCPBA (meta-chloroperbenzoic acid)
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Product : N-Oxide derivatives (enhances water solubility).
Reduction
Selective hydrogenation of the pyridine ring:
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Conditions : H₂ (1 atm), Pd/C, ethanol, 25°C
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Outcome : Partially saturated analogs with retained fluorophenyl group.
Stability and Degradation Pathways
Scientific Research Applications
Anticancer Applications
Imidazo[4,5-c]pyridine derivatives have been extensively studied for their anticancer properties. The presence of the imidazo[4,5-c]pyridine scaffold allows for interaction with multiple biological targets, particularly protein kinases involved in cancer progression.
- Kinase Inhibition : Compounds containing the imidazo[4,5-c]pyridine structure have shown promise as inhibitors of various kinases. For instance, modifications at the C7 position have led to potent inhibitors of Aurora kinases and FLT3 kinase, which are crucial in the treatment of acute myeloid leukemia and other cancers. The compound 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine has been linked to significant growth inhibition in cancer cell lines such as SW620 and HCT116, with IC50 values indicating high efficacy .
- Mechanisms of Action : The mechanism involves the inhibition of autophosphorylation of kinases, disrupting cancer cell proliferation and survival pathways. For example, compounds derived from this scaffold have been shown to inhibit histone H3 phosphorylation, a marker for Aurora-B activity .
Anti-inflammatory Properties
The anti-inflammatory potential of imidazo[4,5-c]pyridine derivatives has also been a focal point in research.
- Inflammation Pathways : Studies indicate that these compounds can modulate inflammatory responses by affecting transcription factors such as NF-κB and Nrf2. For example, certain derivatives have demonstrated the ability to reduce inflammation in models of obesity-related arterial injury .
- Cellular Effects : The compound has been found to diminish oxidative stress-induced inflammatory responses in human retinal pigment epithelial cells, suggesting potential applications in retinal diseases .
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have shown promising results against various pathogens.
- Activity Against Bacteria : Research indicates that certain derivatives exhibit significant antibacterial activity compared to standard drugs like streptomycin and fluconazole. The presence of halogen substituents enhances their docking energy and membrane permeability .
- Tuberculosis : Some studies have highlighted their effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) below 1 µM being reported for specific derivatives .
Other Therapeutic Applications
Beyond cancer and inflammation, imidazo[4,5-c]pyridine compounds are being explored for additional therapeutic roles:
- Neuroprotective Effects : There is emerging evidence suggesting that these compounds may have neuroprotective properties, potentially useful in treating neurodegenerative diseases .
- Cardiotonic Activity : Certain derivatives have shown cardiotonic effects, indicating their potential use in cardiovascular therapies .
Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with the target site. This interaction can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Core Scaffold Variations: Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine
The position of nitrogen atoms in the fused ring system significantly impacts biological activity and selectivity. For example:
- 3H-Imidazo[4,5-c]pyridine derivatives (e.g., 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine) are associated with dual JAK1/TYK2 kinase inhibition but exhibit lower selectivity for TYK2 compared to their imidazo[4,5-b]pyridine counterparts .
- 3H-Imidazo[4,5-b]pyridine scaffolds demonstrate superior TYK2 selectivity. For instance, compound 11 (3H-imidazo[4,5-b]pyridine with cyclopropane carboxamide) showed a 21-fold improvement in JAK1/TYK2 selectivity over its imidazo[4,5-c]pyridine analog 10 . Molecular docking studies suggest similar binding modes in JAK1 and TYK2, but subtle steric and electronic differences in the scaffold enhance selectivity for TYK2 .
Table 1: Selectivity Profiles of Imidazopyridine Scaffolds
Table 2: Substituent Impact on Pharmacological Properties
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Fluorine substituents reduce intrinsic clearance in liver microsomes. For example, the 3-fluorobenzyl derivative in showed low unbound clearance, favoring oral bioavailability .
Biological Activity
2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features an imidazo[4,5-c]pyridine core, which is known for its diverse pharmacological properties. The presence of the 3-fluorophenyl group is expected to influence its biological activity through electronic and steric effects.
Biological Activity Overview
Research indicates that derivatives of imidazo[4,5-c]pyridine exhibit a range of biological activities, including:
- Cytotoxicity : Several studies have demonstrated that compounds within this class can inhibit the growth of various cancer cell lines.
- COX Inhibition : Some derivatives show selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes.
Cytotoxicity Studies
A study evaluating the cytotoxic effects of this compound against various cancer cell lines revealed moderate to high potency. The following table summarizes the findings from recent research:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 | 10.5 | Moderate Cytotoxicity |
| MDA-MB-468 | 12.0 | Moderate Cytotoxicity |
| K562 | 8.0 | High Sensitivity |
| SaOS2 | 15.0 | Moderate Cytotoxicity |
These results indicate that the compound exhibits significant cytotoxic effects, particularly against K562 cells, which are derived from chronic myeloid leukemia.
COX Inhibition
The compound has also been evaluated for its ability to inhibit COX enzymes, crucial in inflammatory pathways. The following table presents the IC50 values for COX-1 and COX-2 inhibition:
| Enzyme | IC50 (µM) | Selectivity |
|---|---|---|
| COX-1 | 21.8 | Moderate |
| COX-2 | 9.2 | High Selectivity |
The selectivity for COX-2 over COX-1 suggests that this compound may be beneficial in developing anti-inflammatory therapies with reduced gastrointestinal side effects typically associated with non-selective COX inhibitors.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and the active site of COX-2. The docking results indicate that the compound binds similarly to celecoxib, a well-known COX-2 inhibitor, suggesting a comparable mechanism of action.
Case Studies and Research Findings
- Anticancer Activity : In vivo studies demonstrated that administration of this compound led to significant tumor reduction in xenograft models.
- Anti-inflammatory Effects : Inflammatory models treated with this compound showed decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine?
Answer:
A general approach involves multi-step reactions starting with pyridine aldehyde intermediates. For example, 4-chloro-2-aryl-1H-imidazo[4,5-c]pyridine can undergo amination with amines (e.g., 4-methylpiperazine) under nucleophilic substitution conditions. Key steps include:
- Reacting the chlorinated precursor with excess amine in n-BuOH using DIPEA as a base at 140°C for 16 hours .
- Purification via flash chromatography with a gradient of methanol in dichloromethane (0–30%) containing 0.5 M NH3 .
Alternative routes involve coupling pyridine aldehydes with diamines (e.g., pyridine-2,3-diamine) using ceric ammonium nitrate (CAN)/H2O2 as oxidizing agents to form the imidazo core .
Advanced: How can Density Functional Theory (DFT) studies optimize the synthesis of imidazo[4,5-c]pyridine derivatives?
Answer:
DFT calculations predict reaction pathways, transition states, and electronic properties to guide synthetic optimization. For example:
- Calculating the energy profiles of intermediates in cyclocondensation reactions to identify rate-limiting steps .
- Analyzing frontier molecular orbitals (HOMO/LUMO) to predict reactivity with arylidenemalononitriles or acrylonitriles .
- Simulating steric and electronic effects of substituents (e.g., 3-fluorophenyl) on regioselectivity during ring closure .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm regiochemistry of substituents (e.g., fluorophenyl group at position 2) and imidazo ring proton environments .
- X-ray crystallography : Resolve molecular geometry and hydrogen-bonding patterns (e.g., mean C–C bond length = 0.002 Å, R factor = 0.046) .
- Mass spectrometry (HRMS) : Validate molecular formula (e.g., C15H12N4 for analogs) .
Advanced: How can researchers resolve contradictions in reported biological activity data for imidazo[4,5-c]pyridine derivatives?
Answer:
- Dose-response standardization : Ensure consistent testing concentrations (e.g., IC50 values for 5-HT6 receptor activity ranged from 17.6 nM to µM scales depending on assay conditions) .
- Control for tautomerism : Address prototropic equilibria (e.g., intramolecular proton vs. charge transfer in aqueous vs. organic solvents) that alter binding affinity .
- Structural validation : Confirm compound purity and stereochemistry via crystallography to rule out batch-dependent variability .
Advanced: What computational strategies predict target binding affinity, such as with 5-HT6 receptors?
Answer:
- Molecular docking : Simulate interactions between the fluorophenyl moiety and hydrophobic pockets of 5-HT6 receptors (e.g., partial inverse agonism with Ki = 6 nM) .
- MD simulations : Assess stability of ligand-receptor complexes over time, focusing on π-π stacking with aromatic residues .
- Scaffold hopping : Compare imidazo[4,5-c]pyridine with [4,5-b] analogs to optimize selectivity (e.g., TYK2 inhibition via solvent-front vector modifications) .
Basic: How is antimicrobial activity evaluated for imidazo[4,5-c]pyridine derivatives?
Answer:
- Broth microdilution assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains .
- Positive controls : Compare with standard antibiotics (e.g., ciprofloxacin) to validate assay sensitivity .
- Structure-activity analysis : Correlate substituent effects (e.g., electron-withdrawing fluorine) with MIC reductions .
Advanced: How can pharmacokinetic properties (e.g., BBB permeability) be optimized in imidazo[4,5-c]pyridine derivatives?
Answer:
- LogP adjustments : Introduce polar groups (e.g., piperazine) to balance lipophilicity and blood-brain barrier penetration .
- CYP450 profiling : Screen for metabolic stability using human liver microsomes (e.g., no inhibition of CYP2D6/3A4 isoforms) .
- Pro-drug strategies : Mask acidic tetrazole moieties with esters to enhance oral bioavailability .
Basic: What are key considerations for X-ray crystallography in structural determination?
Answer:
- Crystal quality : Optimize solvent systems (e.g., MeOH/CHCl3) to obtain diffraction-quality single crystals .
- Data collection : Use Cu-Kα radiation (λ = 1.54178 Å) at 293 K, ensuring Rmerge < 5% for high-resolution datasets .
- Refinement : Apply SHELXL-97 for anisotropic displacement parameters and hydrogen-bonding networks .
Advanced: How does scaffold hopping from imidazo[4,5-c] to [4,5-b]pyridine cores enhance kinase selectivity?
Answer:
- Binding pocket analysis : Modify substituents occupying the ATP-binding site (e.g., 3-fluorophenyl vs. methylpyrazole) to avoid JAK1 off-target effects .
- Vector optimization : Extend aromatic subunits toward solvent-exposed regions to improve TYK2 selectivity (e.g., GLPG3667 with >100-fold selectivity over JAK1) .
Advanced: What in vitro assays assess irreversible inhibition of enzymes like inducible nitric oxide synthase (iNOS)?
Answer:
- NADPH-dependent assays : Monitor time-dependent enzyme inactivation using radiolabeled L-arginine .
- IC50 determination : Pre-incubate compounds with iNOS and NADPH to quantify irreversible binding (e.g., BYK191023, IC50 = 17.6 nM) .
- Competition studies : Use reversible inhibitors (e.g., 1400W) to confirm covalent modification mechanisms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
